molecular formula C14H10ClN3O2 B14979277 6-chloro-N-(3-hydroxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide

6-chloro-N-(3-hydroxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B14979277
M. Wt: 287.70 g/mol
InChI Key: SMAMPWWQWCVNSJ-UHFFFAOYSA-N
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Description

6-Chloro-N-(3-hydroxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide is a synthetic small molecule featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6 and a 3-hydroxyphenyl carboxamide group at position 2. The compound’s design leverages halogenation and aromatic substitution to modulate electronic properties, solubility, and target binding.

Properties

Molecular Formula

C14H10ClN3O2

Molecular Weight

287.70 g/mol

IUPAC Name

6-chloro-N-(3-hydroxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C14H10ClN3O2/c15-9-4-5-13-17-12(8-18(13)7-9)14(20)16-10-2-1-3-11(19)6-10/h1-8,19H,(H,16,20)

InChI Key

SMAMPWWQWCVNSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C2=CN3C=C(C=CC3=N2)Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(3-hydroxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Amines

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-hydroxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in the context of its antituberculosis activity, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to bacterial cell death.

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

  • Halogenation : The 6-chloro substitution is conserved across many analogs, likely providing steric and electronic stabilization to the imidazo[1,2-a]pyridine core.
  • Carboxamide Substituents :
    • Aromatic groups (e.g., phenyl, pyridyl) enhance target binding via hydrophobic and π-π interactions.
    • Hydroxyl groups (3-hydroxyphenyl, hydroxypropyl) improve solubility but may reduce metabolic stability.
  • Heterocyclic Modifications : Pyridinyl substituents (e.g., cpd 3) introduce nitrogen atoms that can form additional hydrogen bonds, critical for high-affinity receptor interactions .

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